molecular formula C9H10BF2NO2 B1488123 (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid CAS No. 1704068-53-0

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid

Cat. No. B1488123
CAS RN: 1704068-53-0
M. Wt: 212.99 g/mol
InChI Key: GRPLUXUYZTZEOC-UHFFFAOYSA-N
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Description

“(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are typically utilized in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . The specific molecular structure of “(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” was not found in the retrieved papers.


Chemical Reactions Analysis

Boronic acids are known for their propensity to coordinate with diols, enabling their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They are also used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . The specific physical and chemical properties of “(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid” were not found in the retrieved papers.

Scientific Research Applications

Sensing Applications

Boronic acids, including derivatives like (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is particularly useful in the development of sensors for various biological and chemical analytes. For instance, they can be used in homogeneous assays or heterogeneous detection systems to sense glucose levels in diabetic care or detect environmental pollutants .

Therapeutic Development

The interaction of boronic acids with biological molecules can be harnessed for therapeutic purposes. They have been explored for their potential in drug delivery systems, where they can enhance the permeation of drugs through membranes. This could lead to improved pharmacokinetics for certain medications .

Protein Manipulation and Modification

Boronic acids are valuable tools in proteomics for labeling proteins, manipulating their functions, or modifying their structures. This is due to their affinity for cis-diols, which are present in the side chains of certain amino acids. Such modifications can help in understanding protein functions and interactions .

Separation Technologies

In the field of analytical chemistry, boronic acids can be utilized for the separation of saccharides and other diol-containing compounds. This application takes advantage of the selective binding of boronic acids to diols, which can be useful in chromatography and other separation methods .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds in organic synthesis. Boronic acids, including (3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid, serve as crucial reagents in this process. They are favored for their stability, functional group tolerance, and environmental benignity .

Material Science

Boronic acids can be incorporated into polymers and other materials to impart specific functionalities. For example, they can be used to create responsive materials that change properties in the presence of diols or other analytes. This has implications for the development of smart materials and coatings .

properties

IUPAC Name

[3-(cyclopropylamino)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF2NO2/c11-7-3-5(10(14)15)4-8(9(7)12)13-6-1-2-6/h3-4,6,13-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPLUXUYZTZEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylamino)-4,5-difluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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